1-(7-Bromoisoquinolin-1-YL)hydrazine

Regioselective synthesis Cross-coupling chemistry Isoquinoline functionalization

1-(7-Bromoisoquinolin-1-YL)hydrazine (CAS 1379304-36-5) is a heterocyclic aryl hydrazine with the molecular formula C9H8BrN3 and a molecular weight of 238.08 g/mol. The compound features a 7-bromo substituent on the isoquinoline scaffold and a reactive hydrazine (-NHNH2) group at the 1-position, placing it at the intersection of halogenated heterocycle and hydrazine chemistry.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
Cat. No. B12433886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Bromoisoquinolin-1-YL)hydrazine
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2NN)Br
InChIInChI=1S/C9H8BrN3/c10-7-2-1-6-3-4-12-9(13-11)8(6)5-7/h1-5H,11H2,(H,12,13)
InChIKeyRZILMDNYAKGLIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(7-Bromoisoquinolin-1-YL)hydrazine: Core Physicochemical and Structural Identity for Informed Procurement


1-(7-Bromoisoquinolin-1-YL)hydrazine (CAS 1379304-36-5) is a heterocyclic aryl hydrazine with the molecular formula C9H8BrN3 and a molecular weight of 238.08 g/mol . The compound features a 7-bromo substituent on the isoquinoline scaffold and a reactive hydrazine (-NHNH2) group at the 1-position, placing it at the intersection of halogenated heterocycle and hydrazine chemistry . It serves primarily as a synthetic intermediate and building block, with the bromine atom enabling transition-metal-catalyzed cross-coupling reactions and the hydrazine moiety functioning as both a directing group in C–H activation and a precursor to hydrazones, pyrazoles, and other nitrogen-rich heterocycles [1]. Unlike its 4-bromo positional isomer (CAS 27187-06-0) or the unsubstituted 1-hydrazinoisoquinoline (CAS 15793-94-9), the 7-bromo substitution pattern offers a distinct steric and electronic profile that influences downstream coupling efficiency and regioselectivity [2].

Why 1-(7-Bromoisoquinolin-1-YL)hydrazine Cannot Be Substituted by In-Class Analogs Without Experimental Validation


Positional isomerism, functional group identity, and scaffold architecture collectively preclude casual substitution among hydrazinoisoquinoline derivatives. The 7-bromo isomer differs fundamentally from the 4-bromo variant (CAS 27187-06-0) in its steric accessibility and electronic distribution, parameters that directly govern the success of palladium- or rhodium-catalyzed couplings and biological target engagement [1]. Replacing the hydrazine with an amino group (as in 1-amino-7-bromoisoquinoline, CAS 215453-53-5) eliminates the N–N bond that serves as a directing group in C–H activation and alters hydrogen-bond donor/acceptor counts, nucleophilicity, and metabolic susceptibility [2]. Even N-methylation of the hydrazine (as in 1-(7-bromoisoquinolin-1-yl)-1-methylhydrazine) reduces the hydrogen-bond donor count from 2 to 1 and increases molecular weight to 252.11 g/mol, affecting both solubility and binding interactions [3]. The evidence below quantifies these differences across multiple dimensions.

1-(7-Bromoisoquinolin-1-YL)hydrazine: Quantitative Differentiation Evidence Against Closest Analogs


7-Bromo vs. 4-Bromo Regiochemistry: Differential Reactivity in Microwave-Assisted Cross-Coupling

1-Substituted 7-bromoisoquinolines exhibit distinct reactivity profiles compared to 4-bromo isomers in palladium- and copper-catalyzed coupling reactions under microwave irradiation. In a systematic study of diverse functional group introduction, 7-bromoisoquinoline derivatives demonstrated successful coupling with arylboronic acids, terminal alkenes, terminal alkynes, and azaheterocycles, with the 7-position providing a steric environment complementary to but distinct from the 4-position [1]. The regiochemistry of the bromine atom dictates which aryl/heteroaryl groups can be installed and at what efficiency, directly impacting the scope of accessible compound libraries.

Regioselective synthesis Cross-coupling chemistry Isoquinoline functionalization

Hydrazine vs. Amino Functional Group: Molecular Property Differentiation and Synthetic Utility

The hydrazine (-NHNH2) moiety in the target compound provides a validated directing group for rhodium-catalyzed C–H activation, enabling coupling with internal alkynes to generate isoquinoline derivatives in moderate to excellent yields under mild, air-atmosphere conditions without external metal co-oxidants [1]. In contrast, the amino analog 1-amino-7-bromoisoquinoline (CAS 215453-53-5) lacks the N–N bond required for this directing group function and has a lower hydrogen-bond acceptor count (2 vs. 3), altering both reactivity and intermolecular interaction potential . The hydrazine group also serves as a direct precursor for hydrazone and pyrazole formation, a synthetic divergence point unavailable to the amino analog.

Directing group chemistry Hydrazone synthesis C–H activation

Hydrogen-Bond Donor Count and Physicochemical Profile: Target vs. N-Methylated Analog

Methylation of the terminal hydrazine nitrogen, as in 1-(7-bromoisoquinolin-1-yl)-1-methylhydrazine (PubChem CID 53403054), reduces the hydrogen-bond donor (HBD) count from 2 to 1 while increasing molecular weight from 238.08 to 252.11 g/mol and computed XLogP3-AA from a predicted ~2.0 to 2.5 [1]. This change alters both aqueous solubility and the compound's ability to engage in bidentate hydrogen-bond interactions with biological targets or crystal lattice partners. For procurement, the non-methylated target compound retains the full HBD capacity of the hydrazine, which is critical when the intended application involves hydrogen-bond-mediated molecular recognition.

Physicochemical profiling Drug-likeness Solubility prediction

Recyclization Behavior During Hydrazination: Isoquinoline vs. Quinoline Scaffold Divergence

The direction of recyclization during hydrazination of isoquinolinium salts is practically independent of the substituent attached to nitrogen and consistently leads to N-aminoisoquinoline structures, as demonstrated in systematic recyclization studies [1]. This contrasts with the behavior of quinoline-based substrates. The isoquinoline scaffold of the target compound thus provides predictable regiochemical outcomes during hydrazine-mediated transformations, whereas the quinoline analog 7-bromo-4-hydrazinoquinoline (CAS 1172413-56-7) would be expected to follow a different reaction trajectory owing to the distinct electronic structure of the quinoline ring system [1][2].

Heterocyclic recyclization Hydrazination chemistry Scaffold selectivity

Patent Landscape Positioning: Hydrazinyl-Heteroaryl Conjugate Chemistry

U.S. Patent 10,758,628 (Chuprakov et al., assigned to R.P. Scherer Technologies, LLC) claims hydrazinyl-substituted heteroaryl compounds as key intermediates for producing drug conjugates, explicitly encompassing isoquinoline-based hydrazines within the structural scope [1]. The 7-bromo substitution pattern on the isoquinoline ring provides a synthetic handle for further elaboration of conjugates through cross-coupling, while the hydrazine group enables bioorthogonal conjugation chemistry (e.g., hydrazone formation with carbonyl-containing payloads). This patent-based differentiation establishes the target compound's structural class as relevant to protected conjugate technologies, a context less accessible to non-hydrazine isoquinoline analogs.

Bioconjugation Patent-protected intermediates Drug-linker chemistry

Availability and Purity Benchmarking Across Commercial Suppliers

The target compound 1-(7-Bromoisoquinolin-1-YL)hydrazine (CAS 1379304-36-5) is listed by multiple chemical suppliers, with the 4-bromo isomer (CAS 27187-06-0) reported at purities up to 99% and available in kilogram quantities . The 7-bromo isomer, while less commonly stocked in bulk, benefits from a growing supplier base driven by its utility in kinase inhibitor intermediate synthesis [1]. The unsubstituted 1-hydrazinoisoquinoline (CAS 15793-94-9, MW 159.19) is more widely available but lacks the bromine handle essential for downstream cross-coupling, effectively trading synthetic versatility for procurement convenience [2]. Users requiring the 7-bromo substitution must verify supplier-specific purity certificates (typically ≥95%) and confirm regiochemical identity by NMR or HPLC to avoid isomer contamination .

Chemical procurement Quality control Supply chain comparison

Optimal Application Scenarios for 1-(7-Bromoisoquinolin-1-YL)hydrazine Based on Quantitative Differentiation Evidence


Regioselective Kinase Inhibitor Intermediate Synthesis via 7-Position Cross-Coupling

When constructing kinase inhibitor libraries that require substitution at the isoquinoline 7-position, this compound provides the bromine handle for Suzuki, Stille, or Buchwald-Hartwig coupling, while the hydrazine group directs C–H activation for further elaboration [1]. The 7-position regiochemistry is essential for accessing derivatives that match the binding topology of ATP-competitive kinase inhibitors, where the 7-substituent projects into solvent-exposed or selectivity pockets. The 4-bromo isomer would produce a different substitution vector incompatible with these pharmacophore models.

Hydrazone-Based Conjugate and Probe Synthesis

The hydrazine group enables bioorthogonal hydrazone formation with aldehyde- or ketone-bearing payloads, positioning the compound as an intermediate for antibody-drug conjugate linkers and fluorescent probe construction, as covered by U.S. Patent 10,758,628 [2]. The 7-bromo substituent provides an independent functionalization site for attaching targeting moieties or solubility-enhancing groups without interfering with hydrazone bond formation.

Rhodium-Catalyzed C–H Activation for Diversified Isoquinoline Synthesis

The aryl hydrazine moiety serves as an effective directing group for Rh(III)-catalyzed C–H activation and coupling with internal alkynes under mild, air-tolerant conditions, yielding isoquinoline derivatives in moderate to excellent yields without requiring external metal co-oxidants [3]. This application scenario is unavailable to the amino analog 1-amino-7-bromoisoquinoline, which lacks the N–N bond required for this activation pathway.

Structure-Activity Relationship (SAR) Studies Requiring Maximal Hydrogen-Bond Donor Capacity

In target engagement studies where bidentate hydrogen-bond donation is hypothesized to be critical for binding (e.g., interactions with kinase hinge regions or protease active sites), the target compound's HBD count of 2, versus 1 for the N-methylated analog, may provide the additional interaction necessary for potency. Procurement of the non-methylated compound preserves the full hydrogen-bond potential, whereas the N-methyl analog eliminates one HBD before any SAR data can be generated [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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